1-(2,5-Dimethylfuran-3-carbonyl)piperidine-4-carboxamide
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Overview
Description
1-(2,5-Dimethylfuran-3-carbonyl)piperidine-4-carboxamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a furan ring substituted with two methyl groups and a piperidine ring, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 1-(2,5-Dimethylfuran-3-carbonyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and the piperidine ring separately, followed by their coupling.
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Synthetic Routes and Reaction Conditions
Step 1: Synthesis of 2,5-dimethylfuran involves the cyclization of 2,5-hexanedione in the presence of an acid catalyst.
Step 2: The piperidine ring can be synthesized through the hydrogenation of pyridine.
Step 3: The coupling of 2,5-dimethylfuran with piperidine-4-carboxamide is achieved through a condensation reaction, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
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Industrial Production Methods
- Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
1-(2,5-Dimethylfuran-3-carbonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
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Oxidation
- The furan ring can be oxidized to form a diketone using oxidizing agents like potassium permanganate.
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Reduction
- The carbonyl group in the piperidine ring can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
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Substitution
- The methyl groups on the furan ring can undergo electrophilic substitution reactions, such as halogenation using bromine or chlorine.
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Common Reagents and Conditions
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Substitution reagents: Halogens (bromine, chlorine).
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Major Products
- Oxidation products: Diketones.
- Reduction products: Alcohols.
- Substitution products: Halogenated derivatives.
Scientific Research Applications
1-(2,5-Dimethylfuran-3-carbonyl)piperidine-4-carboxamide has diverse applications in scientific research:
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Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
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Biology
- Investigated for its potential as a bioactive compound in drug discovery.
- Studied for its interactions with biological macromolecules.
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Medicine
- Potential applications in the development of pharmaceuticals, particularly in targeting specific receptors or enzymes.
- Explored for its antimicrobial and anticancer properties.
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Industry
- Used in the synthesis of specialty chemicals and materials.
- Potential applications in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylfuran-3-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets:
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Molecular Targets
- Enzymes: May inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors: Potential to bind to receptors and modulate their activity.
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Pathways Involved
- The compound may influence signaling pathways by altering the activity of key proteins and enzymes.
- Its effects on cellular processes such as apoptosis, proliferation, and differentiation are of particular interest.
Comparison with Similar Compounds
1-(2,5-Dimethylfuran-3-carbonyl)piperidine-4-carboxamide can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
- 1-(2,5-Dimethylfuran-3-carbonyl)piperazine.
- 1-(2,5-Dimethylfuran-3-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide.
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Comparison
- Compared to 1-(2,5-Dimethylfuran-3-carbonyl)piperazine, the piperidine derivative may exhibit different reactivity and biological activity due to the presence of the piperidine ring.
- The thiazole-substituted derivative may have enhanced bioactivity and specificity due to the additional heterocyclic ring.
Biological Activity
1-(2,5-Dimethylfuran-3-carbonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by data tables and relevant studies.
The synthesis of this compound involves several key steps:
- Synthesis of 2,5-dimethylfuran : This is achieved through cyclization of 2,5-hexanedione using an acid catalyst.
- Formation of the piperidine ring : Typically synthesized via hydrogenation of pyridine.
- Coupling reaction : The final step involves a condensation reaction between the furan derivative and piperidine-4-carboxamide, often facilitated by coupling agents like EDCI in the presence of bases such as triethylamine.
The biological activity of this compound is attributed to its interactions with various biological macromolecules:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Binding : It has potential to modulate receptor activity, influencing signaling pathways related to cellular processes such as apoptosis and differentiation.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer properties. A study demonstrated that derivatives with similar structures showed significant cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. Preliminary studies suggest it may inhibit bacterial growth, making it a candidate for further exploration in the development of new antibiotics.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Biological Activity | Remarks |
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1-(2,5-Dimethylfuran-3-carbonyl)piperazine | Moderate anticancer activity | Similar structure but different ring system may influence activity. |
1-(2,5-Dimethylfuran-3-carbonyl)-N-(thiazol-2-yl)piperidine | Enhanced bioactivity | The thiazole ring may confer additional specificity and potency. |
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of piperidine derivatives and evaluated their cytotoxicity against human cancer cell lines. The results indicated that modifications at the carbonyl position significantly enhanced anticancer activity, particularly against breast cancer cells .
Case Study 2: Antimicrobial Testing
A recent investigation assessed the antimicrobial efficacy of various furan derivatives. The study found that this compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for therapeutic applications in infectious diseases.
Properties
IUPAC Name |
1-(2,5-dimethylfuran-3-carbonyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-8-7-11(9(2)18-8)13(17)15-5-3-10(4-6-15)12(14)16/h7,10H,3-6H2,1-2H3,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CULOXZYWGXTJGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID74373914 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.